molecular formula C19H18INO2 B3935776 8-[4-(2-iodophenoxy)butoxy]quinoline

8-[4-(2-iodophenoxy)butoxy]quinoline

Cat. No.: B3935776
M. Wt: 419.3 g/mol
InChI Key: OCFKSMAKMHDKHL-UHFFFAOYSA-N
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Description

8-[4-(2-iodophenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The specific structure of this compound includes a quinoline core substituted with a butoxy chain linked to an iodophenoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-iodophenoxy)butoxy]quinoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to produce 2-iodophenol. The reaction is typically carried out using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an organic solvent like acetic acid.

    Synthesis of the butoxy intermediate: The next step involves the reaction of 2-iodophenol with 1,4-dibromobutane to form 4-(2-iodophenoxy)butane. This reaction is usually performed under basic conditions using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Coupling with quinoline: The final step involves the coupling of 4-(2-iodophenoxy)butane with quinoline. This step can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a palladium catalyst, a base like potassium carbonate, and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-iodophenoxy)butoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as nitro or carbonyl groups.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

8-[4-(2-iodophenoxy)butoxy]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-[4-(2-iodophenoxy)butoxy]quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The iodophenoxy group can also facilitate the formation of reactive intermediates that interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

8-[4-(2-iodophenoxy)butoxy]quinoline can be compared with other quinoline derivatives, such as:

    8-hydroxyquinoline: Known for its metal-chelating properties and used in various applications, including as an antimicrobial agent and in the treatment of Alzheimer’s disease.

    4-quinolinecarboxylic acid: Used in the synthesis of pharmaceuticals and as a building block for more complex organic molecules.

    2-methylquinoline: Utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in scientific research and industry.

Properties

IUPAC Name

8-[4-(2-iodophenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO2/c20-16-9-1-2-10-17(16)22-13-3-4-14-23-18-11-5-7-15-8-6-12-21-19(15)18/h1-2,5-12H,3-4,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFKSMAKMHDKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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